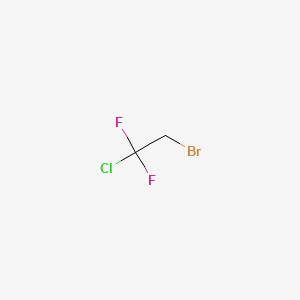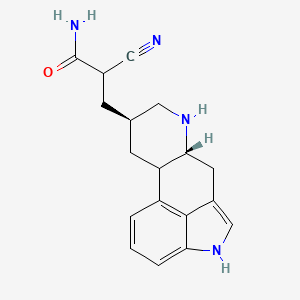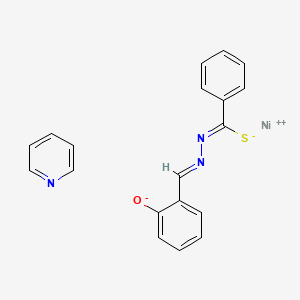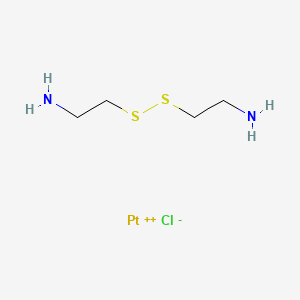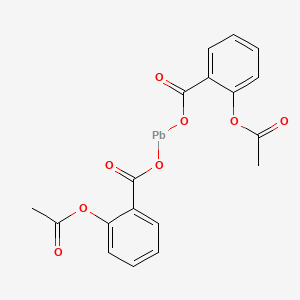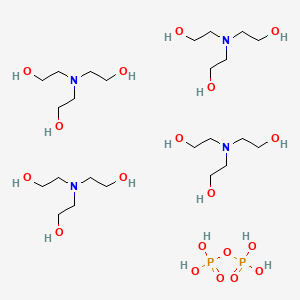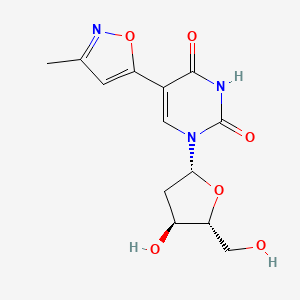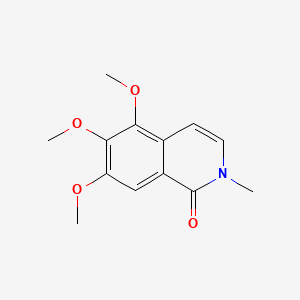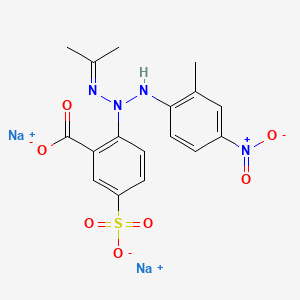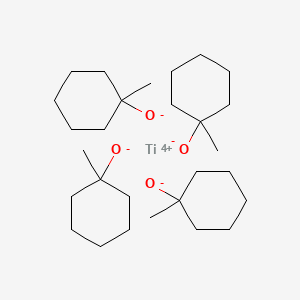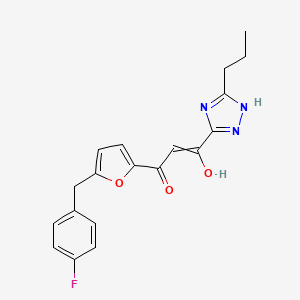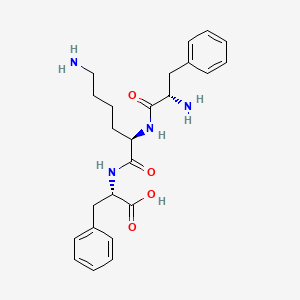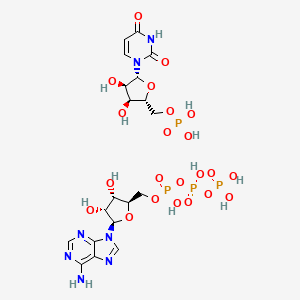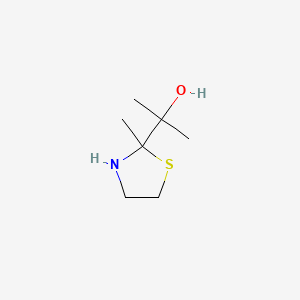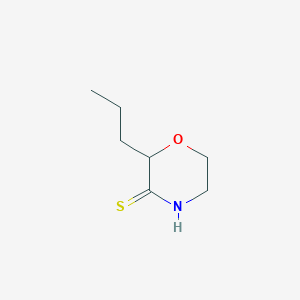
2-Propyl-3-thiomorpholinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-3-thiomorpholinone is a heterocyclic compound containing sulfur. It is part of the thiomorpholinone family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by a morpholine ring where one oxygen atom is replaced by a sulfur atom, and it has a propyl group attached to the second carbon atom.
Métodos De Preparación
The synthesis of 2-Propyl-3-thiomorpholinone involves several steps. One common method starts with the nucleophilic ring opening of Boc-protected morpholinone to give an ester. The sulfur introduction is achieved via the Mitsunobu reaction, followed by hydrolysis, ring closure with DCC (dicyclohexylcarbodiimide), and deprotection to yield the desired thiomorpholinone template . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes to ensure high purity and yield.
Análisis De Reacciones Químicas
2-Propyl-3-thiomorpholinone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiomorpholinone.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of various derivatives.
Cyclization: This reaction can form more complex ring structures, often used in the synthesis of pharmaceuticals.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can revert these to the original thiomorpholinone .
Aplicaciones Científicas De Investigación
2-Propyl-3-thiomorpholinone has several applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development, especially for its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 2-Propyl-3-thiomorpholinone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The sulfur atom in the thiomorpholinone ring plays a crucial role in these interactions, often forming covalent bonds with target proteins. This can lead to the inhibition or activation of various biochemical pathways, depending on the context .
Comparación Con Compuestos Similares
2-Propyl-3-thiomorpholinone can be compared with other thiomorpholinone derivatives and similar sulfur-containing heterocycles:
Thiomorpholine: Lacks the propyl group, making it less hydrophobic and potentially less bioactive.
Morpholine: Contains an oxygen atom instead of sulfur, leading to different chemical reactivity and biological properties.
Thiazolidine: Another sulfur-containing heterocycle, but with a different ring structure, leading to distinct applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Propiedades
Número CAS |
69226-22-8 |
|---|---|
Fórmula molecular |
C7H13NOS |
Peso molecular |
159.25 g/mol |
Nombre IUPAC |
2-propylmorpholine-3-thione |
InChI |
InChI=1S/C7H13NOS/c1-2-3-6-7(10)8-4-5-9-6/h6H,2-5H2,1H3,(H,8,10) |
Clave InChI |
FLMLPJFMYMBUMK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(=S)NCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


